Plasma kallikrein-IN-5

Covalent inhibitor Time-dependent inhibition Plasma kallikrein

Plasma kallikrein-IN-5 (Compound 20) is the optimal choice for prolonged PKa blockade. Its irreversible, covalent binding enables sustained suppression in washout experiments, uniquely outperforming reversible inhibitors. With >40,000-fold selectivity over FXIa, it ensures phenotype specificity. Essential for structural biology and covalent pharmacology studies.

Molecular Formula C29H33BFN5O3
Molecular Weight 529.4 g/mol
Cat. No. B12361247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlasma kallikrein-IN-5
Molecular FormulaC29H33BFN5O3
Molecular Weight529.4 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(C2=C(C=C(C=C2)C)F)NC(=O)C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5
InChIInChI=1S/C29H33BFN5O3/c1-20-7-12-24(25(31)15-20)26(30-38-28(2,3)29(4,5)39-30)34-27(37)23-16-33-36(19-23)18-22-10-8-21(9-11-22)17-35-14-6-13-32-35/h6-16,19,26H,17-18H2,1-5H3,(H,34,37)
InChIKeySLGOZYZQXDRCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plasma Kallikrein-IN-5: A Time-Dependent Covalent Inhibitor for Research on Hereditary Angioedema and Serine Protease Selectivity Profiling


Plasma kallikrein-IN-5 (designated as Compound 20) is a potent α-amidobenzylboronate covalent inhibitor of plasma kallikrein (PKa), developed to address uncontrolled bradykinin generation in disorders such as hereditary angioedema (HAE) [1]. It exhibits pronounced time-dependent inhibition, with potency increasing by nearly three orders of magnitude from initial contact (IC50 = 66 nM at 1 min) to extended incubation (IC50 = 70 pM at 24 h) [1]. The compound functions via irreversible binding to the PKa active site, a mechanism validated through dissociation assays showing no apparent reversibility over a 600-second kinetic window, a behavior comparable to the covalent control PPACK [1].

Plasma Kallikrein-IN-5 Differentiation: Why Simple IC50 Comparisons Are Insufficient and Irreversible Binding Defines Its Procurement Rationale


Generic substitution among plasma kallikrein inhibitors is untenable due to fundamental mechanistic divergence: Plasma kallikrein-IN-5 operates as an irreversible covalent inhibitor, a mode of action distinct from the reversible binding exhibited by clinical candidates like sebetralstat (Ki = 3.0 nM) or berotralstat [1]. This covalent mechanism translates into a unique time-dependent potency profile—a characteristic absent in non-covalent agents—and critically influences off-target liability profiles, particularly against the structurally homologous protease FXIa (58% sequence identity) [1]. The irreversible engagement of the PKa active site by Plasma kallikrein-IN-5 provides a tool for sustained target suppression in vitro that cannot be replicated by reversible inhibitors, making it a distinct and non-substitutable asset for research into prolonged PKa blockade and covalent pharmacology [1].

Plasma Kallikrein-IN-5: Quantitative Evidence of Superior Time-Dependent Potency and Covalent Engagement vs. Reversible Clinical Inhibitors


Time-Dependent Potency Advantage: 940-fold Enhancement in IC50 Over 24 Hours vs. Reversible Inhibitors

Plasma kallikrein-IN-5 demonstrates a pronounced time-dependent inhibition profile characteristic of covalent binders. Its IC50 value improves by 940-fold from 66 nM at 1 minute to 70 pM at 24 hours, a dramatic potency shift not observed with reversible clinical inhibitors like sebetralstat (IC50 ~6 nM) or berotralstat (IC50 ~8.9 nM) [1]. This time-dependent behavior is a direct consequence of irreversible active-site engagement, providing a functional differentiation that defines its utility in experiments requiring sustained target suppression [1].

Covalent inhibitor Time-dependent inhibition Plasma kallikrein

Irreversible Binding Confirmation via Dissociation Kinetics: Plasma Kallikrein-IN-5 Matches Covalent Control PPACK

In a 62.5-fold dilution dissociation assay designed to assess covalent character, Plasma kallikrein-IN-5 exhibited no apparent reversibility over a 600-second observation period, a profile identical to the non-selective covalent control PPACK (compound 23) [1]. In contrast, matched-pair analogs lacking the boronate warhead (compounds 24, 26) showed rapid dissociation, confirming that the covalent mechanism is essential for sustained inhibition [1]. This behavior contrasts sharply with the reversible binding of clinical inhibitors like sebetralstat and berotralstat.

Covalent inhibitor Dissociation kinetics Plasma kallikrein

Selectivity Profile: Plasma Kallikrein-IN-5 Demonstrates >40,000-fold Discrimination Against FXIa at 1 Hour

Selectivity profiling against homologous serine proteases revealed that Plasma kallikrein-IN-5 exhibits a clear preferential activity for PKa over FXIa, with an IC50 of 12,230 nM against FXIa after 60 min preincubation, corresponding to a >40,000-fold selectivity window relative to its PKa IC50 of 0.3 nM at the same time point [1]. It also showed weak time-dependent inhibition of plasmin (IC50 = 12,090 nM at 60 min) but no measurable activity against thrombin or trypsin [1]. This selectivity profile is mechanistically distinct from earlier non-selective covalent inhibitors like PPACK and provides a defined window for off-target risk assessment.

Selectivity FXIa Plasmin

Covalent Warhead Validation: Plasma Kallikrein-IN-5 Outperforms Non-Boronate Matched Pair by >120,000-fold at 1 Hour

To isolate the contribution of the α-amidobenzylboronate warhead, a non-boronate matched-pair analog (compound 24) was synthesized. Compound 24 exhibited no measurable PKa inhibition (IC50 >40,000 nM at all time points), whereas Plasma kallikrein-IN-5 achieved an IC50 of 0.3 nM at 60 min, representing a >120,000-fold potency differential [1]. This stark difference confirms that the boronate warhead is indispensable for the high-affinity, time-dependent covalent inhibition that defines the compound's pharmacological profile.

Covalent warhead Boronate Matched pair analysis

Plasma Kallikrein-IN-5: Defined Research Applications Stemming from Covalent Potency and Selectivity Data


In Vitro Studies Requiring Sustained, Washout-Resistant Plasma Kallikrein Inhibition

Plasma kallikrein-IN-5 is optimally deployed in biochemical and cellular assays where prolonged target suppression is required, such as washout experiments or long-term incubation studies. Its covalent, irreversible binding profile [1] ensures that PKa activity remains suppressed even after compound removal, a property not achievable with reversible inhibitors like sebetralstat or berotralstat. This makes it the compound of choice for investigating the kinetics of bradykinin generation recovery or for establishing sustained PKa blockade in cell-based models of HAE.

Selectivity Profiling and Off-Target Risk Assessment in Serine Protease Panels

With a defined selectivity window against FXIa (>40,000-fold) and limited activity against plasmin, thrombin, and trypsin [1], Plasma kallikrein-IN-5 serves as a calibrated tool for discerning PKa-specific phenotypes in complex biological systems. Researchers can confidently attribute observed effects to PKa inhibition within the established concentration range, making it an essential reference compound for selectivity profiling panels and for benchmarking novel PKa inhibitors.

Covalent Inhibitor Toolbox Validation and Mechanistic Studies

As a validated covalent inhibitor with a non-covalent matched-pair control (compound 24) available [1], Plasma kallikrein-IN-5 is uniquely positioned for studies aimed at dissecting the contribution of covalent binding to target engagement and downstream pharmacology. It can be used alongside compound 24 to experimentally isolate covalent effects, providing a robust experimental system for teaching and validating covalent drug discovery principles in academic and industrial settings.

Structural Biology and X-ray Crystallography of Covalent PKa Complexes

The α-amidobenzylboronate warhead forms a stable, covalent bond with the catalytic serine (Ser195) of PKa [1]. This stable complex is ideal for structural biology applications, including X-ray crystallography and cryo-EM, to elucidate the binding mode of covalent inhibitors and guide structure-based drug design efforts. The high potency (70 pM at 24 h) ensures complete active-site occupancy, facilitating high-resolution structural determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plasma kallikrein-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.